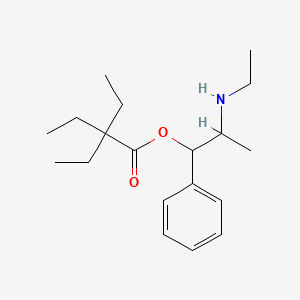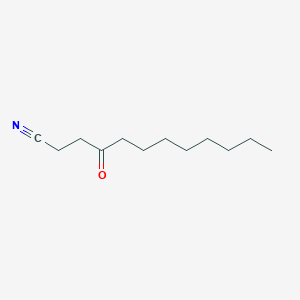
5,7-Dicyanoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dicyanoheptanoic acid: is an organic compound characterized by the presence of two cyano groups (-CN) attached to a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dicyanoheptanoic acid typically involves the introduction of cyano groups to a heptanoic acid derivative. One common method is the reaction of heptanoic acid with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dicyanoheptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted heptanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dicyanoheptanoic acid is used as a building block in organic synthesis. Its cyano groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyano groups. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,7-Dicyanoheptanoic acid depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes that catalyze reactions involving cyano groups. The cyano groups can act as electrophiles, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved would vary depending on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
Malononitrile: A compound with two cyano groups attached to a methylene group.
Adiponitrile: A compound with two cyano groups attached to a six-carbon chain.
Comparison: 5,7-Dicyanoheptanoic acid is unique due to the presence of cyano groups at specific positions on the heptanoic acid backbone This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
| 77069-86-4 | |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5,7-dicyanoheptanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-2-4-8(7-11)3-1-5-9(12)13/h8H,1-5H2,(H,12,13) |
InChI-Schlüssel |
UPHBZAHXZPCXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCC#N)C#N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)



